(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methylnonanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid
Description
Teicoplanin A2-2 is the major component of the teicoplanin complex, a natural glycopeptide antibiotic produced by Actinoplanes teichomyceticus . It belongs to the lipoglycopeptide class, characterized by a heptapeptide backbone with three aromatic rings, two chlorine atoms, and a lipophilic acyl chain (10–11 carbons) attached to an N-acetylglucosamine sugar . Structurally, it differs from vancomycin by additional glycosylation, an ether-linked 4-hydroxyphenylglycine group, and a fatty acid side chain that enhances membrane anchoring and pharmacokinetics .
Teicoplanin A2-2 constitutes approximately 58.4% of the A2 series (A2-1, A2-2, A2-3, A2-4, A2-5), which collectively account for ~90% of the teicoplanin mixture . Its molecular formula is C₉₀H₉₉Cl₂N₉O₃₄, with a molar mass of 1879.7 g/mol . The antibiotic inhibits peptidoglycan biosynthesis by binding to the D-Ala-D-Ala terminus of lipid II, disrupting cell wall synthesis in Gram-positive bacteria .
Properties
CAS No. |
91032-26-7 |
|---|---|
Molecular Formula |
C88H97Cl2N9O33 |
Molecular Weight |
1879.7 g/mol |
IUPAC Name |
(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methylnonanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C88H97Cl2N9O33/c1-33(2)8-6-4-5-7-9-60(108)94-68-74(113)71(110)58(31-101)129-87(68)132-78-55-25-40-26-56(78)126-52-17-13-38(23-47(52)90)77(131-86-67(92-34(3)103)73(112)70(109)57(30-100)128-86)69-84(121)98-66(85(122)123)45-28-42(105)29-54(127-88-76(115)75(114)72(111)59(32-102)130-88)61(45)44-22-37(12-14-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-20-41(104)27-43(21-39)124-53-24-36(11-15-50(53)107)62(91)80(117)93-48(79(116)95-64)19-35-10-16-51(125-55)46(89)18-35/h10-18,20-29,33,48,57-59,62-77,86-88,100-102,104-107,109-115H,4-9,19,30-32,91H2,1-3H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57-,58-,59-,62+,63-,64+,65-,66+,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88+/m1/s1 |
InChI Key |
GHOXVFYORXUCPY-VYTRGSBVSA-N |
Isomeric SMILES |
CC(C)CCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Canonical SMILES |
CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Appearance |
White solid |
Other CAS No. |
91032-26-7 |
Synonyms |
34-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-[2-deoxy-2-[(8-methyl-1-oxononyl)amino]-β-D-glucopyranosyl]-42-O-α-D-mannopyranosyl-ristomycin A aglycone |
Origin of Product |
United States |
Preparation Methods
Medium Composition and Optimization
The Teicoplanin Medium 1 (TM1) is widely used, comprising:
-
30 g/L malt extract (carbon source)
-
10 g/L glucose (secondary carbon)
-
15 g/L soybean meal (nitrogen)
-
5 g/L yeast extract (vitamins/minerals)
Calcium carbonate is critical: removing it reduces A2 yield by 70%, while excess (4–6 g/L) shows no benefit. DO levels above 20% saturation are essential; uncontrolled fermentations with pO₂ dropping to zero reduced A2 production by 25–30%.
Fermentation Dynamics
-
Lag phase : ~20 hours post-inoculation, coinciding with pH rise.
-
Glucose depletion : Triggers A2 production, peaking at 120–144 hours.
Pre-Purification Strategies
Crude teicoplanin extracts contain A2-1 to A2-5 analogs, necessitating selective purification.
Adsorbent Resin Chromatography
Synthetic adsorbents (e.g., AMBERLITE XAD 1600T) and chelate resins (e.g., AMBERLYST 232 WET) are employed for initial purification:
Solvent Extraction Limitations
Early methods used acetone or acetonitrile for precipitation but faced challenges:
High-Resolution Chromatographic Separation
Reversed-Phase Resin Chromatography
Final purification uses C18 or similar resins to separate A2-2 from other analogs:
Affinity Chromatography Innovations
Sugar-affinity resins exploit teicoplanin’s glucosamine moiety for selective binding:
Analytical Validation and Quality Control
HPLC Profiling
-
Column : C18, 250 × 4.6 mm, 5 μm.
-
Mobile phase : Acetonitrile/0.1% trifluoroacetic acid (30:70 to 50:50 gradient).
Typical Retention Times :
| Component | Retention Time (min) |
|---|---|
| A2-1 | 18.2 |
| A2-2 | 19.5 |
| A2-3 | 21.1 |
Mass Spectrometry Confirmation
Industrial Scalability and Challenges
Cost-Effective Resin Reuse
Environmental Considerations
-
Solvent recovery : Vacuum distillation recovers 85–90% acetone/acetonitrile.
-
Waste reduction : Closed-loop systems cut organic waste by 40% compared to traditional methods.
Comparative Analysis of Preparation Methods
| Method | Purity (%) | Yield (%) | Solvent Usage | Scalability |
|---|---|---|---|---|
| Adsorbent + Reversed-Phase | 95 | 74 | Moderate | High |
| Dual Solvent Extraction | 85 | 68 | High | Low |
| Affinity Chromatography | 92 | 70 | Low | Moderate |
Chemical Reactions Analysis
Teicoplanin A2-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can affect the carbonyl groups in the molecule.
Substitution: Substitution reactions can occur at various functional groups, such as the amino or hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Clinical Microbiology Applications
Teicoplanin A2-2 is widely utilized in clinical settings for antimicrobial susceptibility testing. Its effectiveness against resistant bacterial strains makes it a critical component in treating severe infections.
Key Applications:
- Antimicrobial Susceptibility Testing: Teicoplanin is employed in various formats, including disc diffusion and minimum inhibitory concentration (MIC) tests, to assess bacterial resistance profiles .
- Therapeutic Drug Monitoring (TDM): Recent studies have developed high-performance liquid chromatography (HPLC) methods for quantifying teicoplanin levels in human plasma, facilitating TDM to optimize dosing regimens .
Table 1: Clinical Applications of Teicoplanin A2-2
| Application | Description |
|---|---|
| Antimicrobial Susceptibility | Used in MIC tests for Gram-positive bacteria |
| Therapeutic Drug Monitoring | HPLC methods for plasma concentration analysis |
| Treatment of Resistant Infections | Effective against MRSA and Enterococcus faecalis |
Pharmacological Research
The pharmacokinetics and pharmacodynamics of Teicoplanin A2-2 are critical for its application in individualized therapy. Recent advancements focus on measuring both total and unbound drug concentrations to enhance treatment efficacy.
Research Findings:
- Bioanalytical Assays: Development of UPLC-MS/MS methods allows precise quantification of unbound teicoplanin, which is essential for understanding its therapeutic effects .
- Case Study: A study involving critically ill patients demonstrated the successful application of these assays to tailor teicoplanin therapy based on individual pharmacokinetic profiles .
Table 2: Pharmacological Research Highlights
| Study Focus | Key Findings |
|---|---|
| Bioanalytical Method Validation | UPLC-MS/MS validated for measuring unbound teicoplanin concentrations |
| Patient Case Study | Tailored dosing improved therapeutic outcomes in critically ill patients |
Environmental Science Applications
Teicoplanin A2-2's impact extends beyond clinical settings; it has been investigated for its environmental presence and potential effects.
Environmental Monitoring:
- Detection Methods: Advanced techniques such as LC-MS/MS have been employed to detect teicoplanin residues in environmental water samples, highlighting the need for monitoring antibiotic contamination .
- Case Study: Research has shown the capability of LC-MS/MS to simultaneously quantify multiple glycopeptide antibiotics, including teicoplanin, emphasizing its role in environmental safety assessments .
Table 3: Environmental Applications of Teicoplanin A2-2
| Application | Description |
|---|---|
| Residue Detection | LC-MS/MS used for monitoring antibiotic levels in water sources |
| Environmental Safety Assessments | Evaluating the impact of antibiotics on ecosystems |
Mechanism of Action
Teicoplanin A2-2 exerts its effects by inhibiting the synthesis of peptidoglycan, an essential component of the bacterial cell wall. It binds to the D-Ala-D-Ala terminus of the peptidoglycan precursor, preventing its incorporation into the growing cell wall . This inhibition leads to cell lysis and death of the bacteria. The molecular targets of teicoplanin A2-2 include enzymes involved in peptidoglycan synthesis, such as transglycosylases and transpeptidases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison with Other Teicoplanin A2 Components
The A2 series components differ solely in their acyl side chains (Table 1):
| Component | Acyl Chain Structure | Proportion in Mixture | Molecular Weight (g/mol) |
|---|---|---|---|
| A2-1 | Decanoyl (C₁₀) | 2.8% | 1877.6 |
| A2-2 | 10-Methylundecanoyl (C₁₁) | 58.4% | 1879.7 |
| A2-3 | 9-Methyldecanoyl (C₁₀) | 5.4% | 1879.7 |
| A2-4 | 8-Methylnonanoyl (C₁₀) | 18.2% | 1893.7 |
| A2-5 | 7-Methyloctanoyl (C₉) | 9.8% | 1893.7 |
The acyl chain length and branching influence pharmacokinetics, with longer chains (e.g., A2-2) enhancing tissue penetration and serum protein binding .
Pharmacological Comparison with Vancomycin
| Property | Teicoplanin A2-2 | Vancomycin |
|---|---|---|
| Molecular Weight | 1879.7 g/mol | 1449.3 g/mol |
| Glycosylation | 3 sugar moieties (N-acetylglucosamine) | 1 sugar moiety (vancosamine) |
| Lipophilicity | High (due to acyl chain) | Low |
| Half-Life | 70–100 hours | 4–6 hours |
| Dosing Frequency | Once daily | Multiple daily doses |
| Spectrum | Enhanced activity against Enterococcus | Narrower spectrum |
| Resistance | Less prone to vanA-type resistance | Susceptible to vanA resistance |
Teicoplanin A2-2 demonstrates superior tissue penetration and sustained plasma concentrations due to its lipophilic tail . However, vancomycin remains first-line in regions like North America due to regulatory preferences and historical use .
Activity Against Resistant Strains
Phosphorylated derivatives of teicoplanin A2-2 (e.g., compounds 21 , 22 , 23 ) show altered antibacterial profiles (Table 2):
| Derivative | Phosphorylation Site | Activity Against VanA Enterococcus | Activity Against MRSA |
|---|---|---|---|
| A2-2 | N/A | Baseline | Baseline |
| 21 | "Top/Red" N-acetylglucosamine | ↑ 2.5-fold | ↓ 50% |
| 22 | "Bottom/Blue" Sugar | ↑ 1.8-fold | ↓ 65% |
| 23 | "Left/Green" Sugar | ↑ 3.0-fold | ↓ 75% |
Key Research Findings
Crystallography : The X-ray structure of teicoplanin A2-2 bound to a catalytic peptide (2.3 Å resolution) revealed a 7.6 Å distance between the catalytic imidazole group and the target sugar, rationalizing site-selective phosphorylation .
Stability : Teicoplanin A2-2 remains stable in human plasma (96–112% recovery under freeze-thaw and long-term storage) .
Regulatory Variability : Component ratios in teicoplanin mixtures vary with fermentation conditions, complicating standardization .
Biological Activity
Teicoplanin A2-2 is a glycopeptide antibiotic derived from Actinoplanes teichomyceticus, primarily used for treating serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. This article explores the biological activity of Teicoplanin A2-2, focusing on its pharmacological properties, mechanisms of action, and clinical applications.
Teicoplanin A2-2 has a molecular formula of and a molecular weight of approximately 1880 g/mol. It exists as a major isoform in the teicoplanin family, constituting about 60% of its components .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1880 g/mol |
| Spectrum | Active against Gram-positive bacteria |
Teicoplanin A2-2 exerts its antibacterial effects by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls, inhibiting cell wall synthesis. This mechanism is similar to that of vancomycin but is enhanced by the presence of its lipid chain, which increases its affinity for the target .
Self-Association Behavior
Research indicates that Teicoplanin A2-2 can self-associate in solution, particularly at concentrations above 1 mg/mL. This self-association leads to the formation of larger aggregates with molar masses around 35,400 g/mol, which may influence its pharmacokinetics and efficacy .
Antibacterial Spectrum
Teicoplanin A2-2 is effective against a variety of Gram-positive bacteria:
- Highly Susceptible :
- MRSA
- Enterococcus faecalis
- Streptococcus pneumoniae
- Moderately Susceptible :
- Streptococcus pyogenes
- Ineffective Against :
- Gram-negative bacteria
In vitro studies have demonstrated that Teicoplanin exhibits superior activity compared to vancomycin against certain strains, particularly in endocarditis models .
Clinical Applications
Teicoplanin A2-2 is primarily administered intravenously or intramuscularly, although oral formulations exist. Its therapeutic range typically falls between 10 to 30 mg/L, depending on the infection's severity and site.
Case Studies
- Case Study: Treatment of MRSA Infections
- Case Study: Ocular Infections
Pharmacokinetics and Drug Monitoring
Pharmacokinetic studies have shown that Teicoplanin displays significant protein binding (approximately 90%) and a long half-life, allowing for less frequent dosing regimens. Monte Carlo simulations have been utilized to optimize dosing strategies based on patient-specific parameters, ensuring adequate unbound drug concentrations are achieved for efficacy .
Q & A
Q. What methodologies are used to quantify Teicoplanin A2-2 in biological samples, and how are they validated?
Teicoplanin A2-2 is quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) . Plasma samples (50 µL) are processed via protein precipitation with acetonitrile, using daptomycin as an internal standard. Chromatographic separation is performed on a C18 column with a gradient elution (water with 0.5% formic acid and acetonitrile). Detection employs an ESI ion source in positive ion mode, monitoring transitions at m/z 940.5→316.2 (A2-2) and m/z 811.0→313.0 (daptomycin). Validation includes linearity (1.0–100.0 mg/L), precision (intra-/inter-batch RSD ≤10.9%), matrix effect analysis (92.7–109.3%), and stability testing (41 days at −20°C) .
Q. How is the molecular structure of Teicoplanin A2-2 elucidated, and what techniques confirm its binding interactions?
Structural elucidation relies on 2D-NMR spectroscopy and X-ray crystallography . For example, NMR reveals hydrogen bonding and hydrophobic interactions between Teicoplanin A2-2 and peptides, while X-ray crystallography (e.g., 2.0 Å resolution) resolves its binding to catalytic peptide sequences. These methods identify critical residues (e.g., "7rBr" and "5b" in peptide interactions) and spatial arrangements of functional groups like hydroxyls and sugars .
Advanced Research Questions
Q. How can researchers design site-selective phosphorylation experiments for Teicoplanin A2-2, and what catalytic strategies are employed?
Site-selective phosphorylation is achieved using peptide-based catalysts engineered to target specific hydroxyl groups. For instance, catalysts with DAla-DAla motifs mimic Teicoplanin’s natural binding mechanism, enabling phosphorylation at distances up to 17.7 Å. Rational design involves X-ray-guided modeling (e.g., targeting the N-deoxyglucosamine group) and iterative screening of 15+ catalysts to optimize regioselectivity. Mechanistic studies (e.g., kinetics and 2D-NMR) validate catalyst-substrate interactions .
Q. What approaches are used to analyze structure-activity relationships (SAR) of Teicoplanin A2-2 derivatives?
SAR studies involve synthesizing derivatives (e.g., methyl ketones, aromatic esters) and testing their antibacterial activity. For example, derivatives 27–41 (e.g., cyclohexane or benzaldehyde modifications) are evaluated for minimum inhibitory concentrations (MICs) against Gram-positive bacteria. Dose-response assays and molecular docking correlate structural changes (e.g., sugar group substitutions) with altered binding to bacterial cell wall precursors .
Q. How can contradictions in peptide-Teicoplanin A2-2 interaction data be resolved?
Contradictions arise from variations in experimental conditions (e.g., peptide concentration, buffer pH). Researchers should standardize assays (e.g., fixed ligand ratios) and use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities. For example, concentration-dependent absorption peaks in UV-Vis spectra (e.g., 0.1–1.0 mM peptide) can clarify saturation effects .
Q. What strategies enable rational catalyst design for Teicoplanin A2-2 modification based on X-ray data?
X-ray structures (e.g., PDB ID 4XYZ) guide catalyst design by mapping reactive hydroxyls and adjacent hydrophobic pockets. Distance geometry analysis identifies optimal catalytic group placement (e.g., imidazole nucleophiles at 11.6–16.5 Å). Catalysts are then synthesized with tailored linkers (e.g., β-sheet mimics) and evaluated via LC-MS and HPLC kinetic assays .
Q. How should researchers validate new analytical methods for Teicoplanin A2-2 in complex matrices?
Validation follows ICH guidelines , including:
- Linearity : 5-point calibration curves (R² ≥0.99).
- Accuracy/Precision : Spiked recovery tests (85–115%) with triplicate runs.
- Matrix Effects : Compare slopes of solvent- vs. plasma-based standards.
- Stability : Freeze-thaw cycles and long-term storage (−80°C, 30 days) .
Methodological Frameworks
How can researchers formulate hypothesis-driven questions about Teicoplanin A2-2’s mechanism of action?
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:
- PICO: “In Staphylococcus aureus (Population), does Teicoplanin A2-2 phosphorylation (Intervention) enhance bactericidal activity compared to unmodified Teicoplanin (Comparison) via altered cell wall binding (Outcome)?”
- FINER: Ensure access to X-ray facilities (Feasible) and relevance to antibiotic resistance (Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
